~16 °C Lower Normal Boiling Point than n-Heptylcyclohexane: Impact on Distillation Energy and Separation Efficiency
The highly branched (1,2,2-trimethylbutyl) substituent reduces the normal boiling point by approximately 16 °C relative to the linear C13H26 isomer n-heptylcyclohexane. The target compound has a computed normal boiling point of 228.128 °C at 760 mmHg , while the experimentally determined boiling point of n-heptylcyclohexane is 244 °C at 760 mmHg [1].
| Evidence Dimension | Normal Boiling Point (at 760 mmHg) |
|---|---|
| Target Compound Data | 228.128 °C (computed) |
| Comparator Or Baseline | n-Heptylcyclohexane (CAS 5617-41-4): 244 °C (experimental) |
| Quantified Difference | ΔT = −15.872 °C (target lower) |
| Conditions | Target value computed by ACD/Labs; comparator value from PhysProp experimental database registered in CAS Common Chemistry. |
Why This Matters
A 16 °C lower boiling point translates into reduced reboiler duty and shorter cycle times during fractional distillation, directly lowering energy cost and improving throughput when this compound is used as a solvent or intermediate.
- [1] CAS Common Chemistry. Heptylcyclohexane (CAS RN 5617-41-4). https://commonchemistry.cas.org/detail?cas_rn=5617-41-4 (accessed 2026-04-28). View Source
